![molecular formula C16H17N3O3 B2358301 6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899985-31-0](/img/structure/B2358301.png)
6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- The compound 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine has been identified as an anti-inflammatory mediator in human monocytes, affecting Toll-like receptors (TLR-2, -4, and -5) .
Antiviral Activity
Anti-Inflammatory Properties
Neuroprotective Activities
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related triazole-pyrimidine hybrid compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
properties
IUPAC Name |
4-(2-methoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-8-19-9-11-13(15(19)20)14(18-16(21)17-11)10-6-4-5-7-12(10)22-2/h3-7,14H,1,8-9H2,2H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZRCZPMUYCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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